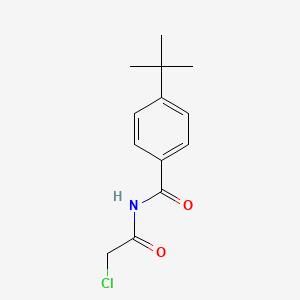
4-tert-butyl-N-(chloroacetyl)benzamide
Vue d'ensemble
Description
4-tert-butyl-N-(chloroacetyl)benzamide is a biochemical compound used in proteomics research . It has a molecular formula of C13H16ClNO2 and a molecular weight of 253.73 .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 4-tert-butyl-N-(chloroacetyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-(chloroacetyl)benzamide consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
4-tert-butyl-N-(chloroacetyl)benzamide, like other benzamides, can be used as an intermediate in organic synthesis reactions . It can serve as a starting material for the synthesis of some drugs and bioactive molecules .Physical And Chemical Properties Analysis
4-tert-butyl-N-(chloroacetyl)benzamide is a stable compound under normal temperature but may decompose at high temperatures . It is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .Applications De Recherche Scientifique
Synthesis and Properties of Polyamides
- Researchers have synthesized various polyamides using derivatives of 4-tert-butylcatechol, demonstrating their solubility in polar solvents and potential for creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000).
Anticancer Research
- A study synthesized a bis-(4-(tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, exploring its potential as an anticancer candidate through molecular docking, indicating effective interaction with ribonucleotide reductase enzyme (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
Fluorescence Chemosensors
- A phenoxazine-based fluorescence chemosensor synthesized for detecting Ba2+ ion in living cells, demonstrating high selectivity and sensitivity (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).
Cytotoxicity and Anticancer Activity
- N-(4-tert-butylphenylcarbamoyl)benzamide exhibited promising cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent (Purwanto, Siswandono, Kesuma, Widiandani, & Siswanto, 2021).
Farnesoid X Receptor (FXR) Antagonists
- Benzamide derivatives, including 3-(tert-butyl)-4-hydroxyphenyl benzamides, have been studied for their potential as FXR antagonists (Song, Xu, Liu, Chen, Shen, Liu, & Hu, 2015).
Synthesis and Medicinal Chemistry
- Various substituted benzamides, including N-[4-(alkyl)cyclohexyl]-substituted benzamides, were synthesized and evaluated for their medicinal properties, such as anti-inflammatory and analgesic activities (Pau et al., 1999).
Catalytic Synthesis
- Palladium-catalyzed synthesis involving tert-butyl isocyanide has been developed for the synthesis of benzamide derivatives, showcasing the versatility of these compounds in organic chemistry (Wang, Jiang, Zhang, Zhu, & Shen, 2015).
Chemosensors and Organogels
- Perylenetetracarboxylic diimides with tert-butyl and other substitutions were used to create fluorescent gels and chemosensors (Wu, Xue, Shi, Chen, & Li, 2011).
Radical Reactions
- tert-Butyl phenylazocarboxylates, including compounds with tert-butyl substitutions, have been utilized in various radical reactions for synthetic organic chemistry applications (Jasch, Höfling, & Heinrich, 2012).
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-chloroacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWKNRMLYBAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(chloroacetyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



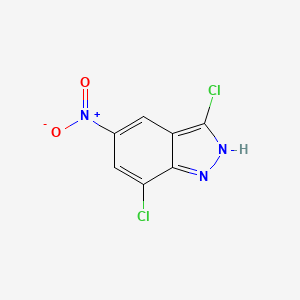

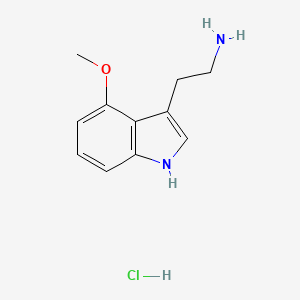
![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)

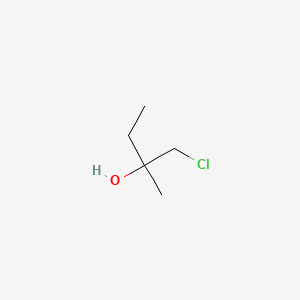
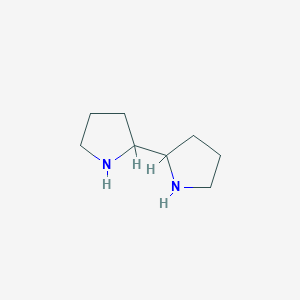
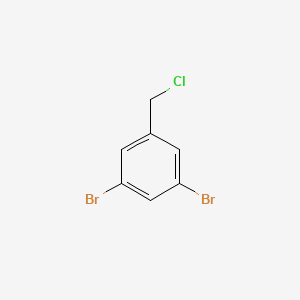
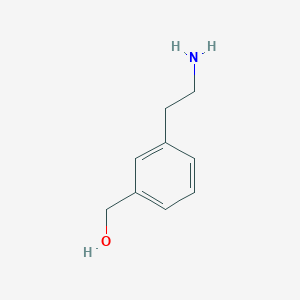
![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)
![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)
